4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde
CAS No.: 1305324-77-9
Cat. No.: VC3373546
Molecular Formula: C11H10BrIN2O2
Molecular Weight: 409.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305324-77-9 |
|---|---|
| Molecular Formula | C11H10BrIN2O2 |
| Molecular Weight | 409.02 g/mol |
| IUPAC Name | 4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde |
| Standard InChI | InChI=1S/C11H10BrIN2O2/c1-11(2,3)10-14-6-7(17-10)5(4-16)9(13)15-8(6)12/h4H,1-3H3 |
| Standard InChI Key | XRXFXUXNVUVNMM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C=O)I)Br |
| Canonical SMILES | CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C=O)I)Br |
Introduction
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde is a complex organic compound that belongs to the oxazolo[4,5-c]pyridine class. This compound is characterized by its unique structural features, including a bromine and iodine substitution on the pyridine ring, a tert-butyl group, and an aldehyde functional group. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Synthesis and Applications
The synthesis of 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde typically involves multi-step reactions that include the formation of the oxazolo[4,5-c]pyridine core, followed by the introduction of the bromine, iodine, tert-butyl, and aldehyde functionalities. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Research Findings
Research on this compound is primarily focused on its utility in organic synthesis and its potential applications in medicinal chemistry. The presence of multiple reactive sites allows for further functionalization, making it a versatile building block for constructing diverse chemical libraries.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1305324-77-9 |
| Molecular Formula | C11H10BrIN2O2 |
| Molecular Weight | 409.02 g/mol |
| PubChem Substance ID | 329771148 |
Synthesis and Availability
| Supplier | Product Availability |
|---|---|
| Crescent Chemical | Available for purchase |
| Sigma-Aldrich | Discontinued, contact for alternatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume